4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
The compound is a derivative of benzophenone, which is a type of aromatic ketone. It has a bromophenyl group, a p-tolyl group (which is a toluene derivative), and an imidazole ring, which is a type of heterocycle .
Molecular Structure Analysis
The compound has several functional groups, including a ketone, an imidazole ring, and a bromine atom. These groups can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound more dense and higher boiling than similar compounds without a halogen .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves versatile methods to obtain derivatives with potential biological activities. For instance, Shahana and Yardily (2020) synthesized novel thiazol and thiophene derivatives characterized by various spectroscopic methods. These compounds were optimized using density functional theory (DFT), indicating their structural stability and potential reactivity based on the HOMO-LUMO energy gap, which could be indicative of their activity in biological applications (Shahana & Yardily, 2020).
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor potential of these derivatives. Bhole and Bhusari (2011) synthesized derivatives showing inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer, highlighting the potential of these compounds as anticancer agents (Bhole & Bhusari, 2011). This suggests that derivatives of the given compound might also possess similar biological activities.
Antioxidant Properties
Compounds synthesized from reactions including bromination and demethylation have shown significant in vitro antioxidant activities. Çetinkaya et al. (2012) found that synthesized bromophenols had effective antioxidant power, comparing favorably with standard antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). These findings indicate the potential of (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone derivatives in developing antioxidant agents.
Antiviral Activity
The exploration of antiviral activities of derivatives has also been a focus. Sharma et al. (2009) evaluated synthesized benzimidazole derivatives for their antiviral potential, highlighting selective activity against vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009). This suggests the relevance of such compounds in antiviral research.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWYUUAWDMIUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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